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Abstract
The development of orally active progestins in the mid-20th century marked a watershed

moment in both medicinal chemistry and social history. This technical guide provides a detailed

examination of the foundational discoveries and synthetic pathways that led to the first

generation of oral progestins. It traces the journey from the laborious extraction of

progesterone to the landmark chemical syntheses of norethindrone and norethynodrel. This

document includes detailed experimental protocols for key chemical transformations,

quantitative comparisons of biological potency, and visualizations of the critical scientific

workflows and mechanisms of action, serving as a comprehensive resource for researchers in

steroid chemistry and drug development.

Introduction: The Challenge of Oral Progesterone
Progesterone, a steroid hormone identified in the early 1930s, is crucial for regulating the

menstrual cycle and maintaining pregnancy.[1] Early research demonstrated its potential for

treating menstrual disorders and as a contraceptive by inhibiting ovulation.[2][3] However, the

clinical utility of natural progesterone was severely limited by its low bioavailability when taken

orally; it is extensively metabolized by the liver before reaching systemic circulation.[4] This

necessitated the search for synthetic analogues, or "progestins," that could withstand first-pass

metabolism and be effective when administered orally.
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The initial breakthrough came with ethisterone, synthesized in 1938. While it was the first

orally active progestogen, its potency was relatively low.[5] The true revolution began in the

early 1950s, driven by critical advancements in steroid chemistry that made potent, orally active

progestins a reality.

The Precursor Revolution: Marker's Degradation of
Diosgenin
The large-scale production of synthetic steroids was economically unfeasible until Russell

Marker, a chemist at Pennsylvania State College, developed a groundbreaking process in the

1940s.[6] He discovered that diosgenin, a sapogenin found in abundance in the tubers of

Mexican wild yams (Dioscorea species), could be efficiently converted into progesterone.[6][7]

This multi-step process, now known as the Marker Degradation, became the cornerstone of the

burgeoning steroid industry and provided the essential precursors for the synthesis of the first

oral progestins.[6]

Experimental Protocol: The Marker Degradation
The conversion of diosgenin to 16-dehydropregnenolone acetate (16-DPA), the key

intermediate, involves three primary steps:

Step 1: Acetolysis of Diosgenin

Objective: To open the spiroketal side chain of diosgenin.

Reagents: Diosgenin, Acetic Anhydride (Ac₂O).

Procedure:

Heat a suspension of diosgenin in acetic anhydride to reflux (approximately 200°C) for

several hours.

This reaction opens the F-ring of the spiroketal and acetylates the 3-hydroxyl group,

forming a pseudodiosgenin diacetate intermediate.[6]

Step 2: Chromic Acid Oxidation
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Objective: To oxidatively cleave the side chain of the intermediate.

Reagents: Pseudodiosgenin diacetate, Chromium Trioxide (CrO₃), Acetic Acid.

Procedure:

Dissolve the pseudodiosgenin diacetate from Step 1 in a suitable solvent like acetic acid.

Treat the solution with chromium trioxide. This cleaves the double bond in the opened F-

ring.[6]

The reaction yields an intermediate which, upon workup, eliminates the side chain beyond

C-20.

Step 3: Hydrolysis and Elimination

Objective: To form the stable 16-dehydropregnenolone acetate (16-DPA).

Reagents: The product from Step 2, a base (e.g., sodium acetate).

Procedure:

The intermediate from the oxidation step is heated with a weak base.

This promotes an elimination reaction, forming a double bond between C-16 and C-17 and

cleaving the remaining part of the side chain to yield 16-DPA.[6]

Step 4 & 5: Conversion of 16-DPA to Progesterone

Objective: To produce progesterone from the 16-DPA intermediate.

Procedure:

Hydrogenation: The double bond at C-16 in 16-DPA is selectively hydrogenated, typically

using a palladium catalyst (e.g., Pd/BaSO₄), to yield pregnenolone acetate.[6]

Oppenauer Oxidation: Pregnenolone acetate is then subjected to Oppenauer oxidation.

This process involves heating with a ketone (e.g., acetone) in the presence of an
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aluminum alkoxide (e.g., aluminum isopropoxide). This simultaneously oxidizes the 3-

hydroxyl group to a ketone and isomerizes the C-5 double bond to the C-4 position,

resulting in the final product, progesterone.[6]

Visualization: Marker Degradation Workflow
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Figure 1: Chemical workflow of the Marker Degradation.

The Synthesis of Norethindrone (Norethisterone)
On October 15, 1951, at the Syntex laboratories in Mexico City, chemists Carl Djerassi, Luis

Miramontes, and George Rosenkranz achieved a historic synthesis. They created 17α-ethynyl-

19-nortestosterone, a compound later named norethindrone (or norethisterone).[5] This

molecule was found to be a highly potent, orally active progestin, far exceeding the activity of

ethisterone.[5]

The synthesis started from estrone methyl ether, which itself could be derived from diosgenin.

Experimental Protocol: Norethindrone Synthesis
Step 1: Birch Reduction

Objective: To reduce the aromatic A-ring of estrone methyl ether.

Reagents: Estrone-3-methyl ether, Lithium metal, Liquid Ammonia, Ethanol.

Procedure:

Dissolve estrone-3-methyl ether in a mixture of an ether solvent (like THF or diethyl ether)

and liquid ammonia at low temperature (approx. -78°C).
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Add small pieces of lithium metal until a persistent deep blue color is obtained, indicating

the presence of solvated electrons.

Add ethanol as a proton source to complete the reduction of the aromatic ring to a diene.

This also reduces the 17-ketone to a hydroxyl group.

Step 2: Acid Hydrolysis

Objective: To hydrolyze the enol ether and isomerize the double bond.

Reagents: The product from Step 1, Hydrochloric Acid (HCl).

Procedure:

Treat the crude product from the Birch reduction with dilute aqueous HCl.

This hydrolysis step removes the methyl ether group and causes the non-conjugated

double bond to shift into conjugation with the newly formed 3-keto group, yielding 19-

nortestosterone.

Step 3: Oppenauer Oxidation

Objective: To oxidize the 17-hydroxyl group back to a ketone.

Reagents: 19-nortestosterone, Aluminum isopropoxide, Acetone.

Procedure:

Perform an Oppenauer oxidation on 19-nortestosterone to convert the 17β-hydroxyl group

back into a ketone, producing the intermediate 19-norandrostenedione.

Step 4: Ethynylation

Objective: To add the crucial 17α-ethynyl group, which confers high oral activity.

Reagents: 19-norandrostenedione, Potassium acetylide (or another source of the acetylide

anion, such as lithium acetylide).
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Procedure:

Treat a solution of 19-norandrostenedione in an inert solvent with potassium acetylide.

The acetylide anion attacks the 17-keto group, forming a tertiary alcohol.

Acidic workup yields the final product, norethindrone.

Visualization: Norethindrone Synthesis Workflow
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Figure 2: Chemical workflow for the synthesis of Norethindrone.

The Synthesis of Norethynodrel
Shortly after the synthesis of norethindrone at Syntex, another team of chemists led by Frank

B. Colton at G.D. Searle and Company synthesized an isomer, norethynodrel, in 1952.[5]

Norethynodrel differs from norethindrone only in the position of a double bond in the A-ring (at

the C5-C10 position, rather than C4-C5). This subtle structural change results in a compound

with a different biological profile, possessing both progestational and weak estrogenic activity.

[4] Norethynodrel, combined with the estrogen mestranol, would become the progestin

component of Enovid, the first approved oral contraceptive.[7]

Experimental Protocol: Norethynodrel Synthesis
The synthesis of norethynodrel also begins with estrone methyl ether and shares similarities

with the norethindrone synthesis, but with key differences in the workup of the Birch reduction

intermediate.[8]

Step 1: Birch Reduction of Estrone Methyl Ether

Objective: To reduce the aromatic A-ring.
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Procedure: This step is identical to the first step in the norethindrone synthesis, using lithium

in liquid ammonia with a proton source to produce a diene intermediate.[8]

Step 2: Mild Acid Hydrolysis (Ketal Protection)

Objective: To hydrolyze the enol ether without isomerizing the C5-C10 double bond.

Procedure:

Before full acidic workup, the 3-keto group can be protected as a ketal (e.g., using

ethylene glycol).

Subsequent very mild acidic hydrolysis is performed to remove the methyl ether at C-3

while preserving the C5(10) double bond position. This yields the key intermediate with the

non-conjugated ketone.

Step 3: Oxidation of 17-Hydroxyl Group

Objective: To form the 17-ketone.

Procedure: The 17-hydroxyl group is oxidized to a ketone using a standard oxidizing agent

like chromium trioxide, yielding 17-keto-estr-5(10)-ene-3-one.

Step 4: Ethynylation

Objective: To introduce the 17α-ethynyl group.

Procedure: Similar to the norethindrone synthesis, the 17-keto group is reacted with an

acetylide source (e.g., lithium acetylide) to form the 17α-ethynyl-17β-hydroxy functionality.[8]

Step 5: Deprotection (if used)

Objective: To regenerate the 3-keto group.

Procedure: If a ketal protecting group was used, it is removed under acidic conditions to yield

the final product, norethynodrel.

Biological Activity and Mechanism of Action
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The primary mechanism of action for progestins in contraception is the suppression of

ovulation.[2] This is achieved through negative feedback on the hypothalamic-pituitary-gonadal

(HPG) axis.

Progesterone Receptor Signaling Pathway
Progestins exert their effects by binding to and activating intracellular progesterone receptors

(PRs).

Ligand Binding: The progestin molecule diffuses across the cell membrane and binds to the

Progesterone Receptor (PR) located in the cytoplasm, which is complexed with heat shock

proteins (HSPs).

Conformational Change & HSP Dissociation: Ligand binding induces a conformational

change in the PR, causing the dissociation of the HSPs.

Dimerization & Nuclear Translocation: The activated PRs form dimers (homodimers) and

translocate into the nucleus.

DNA Binding: In the nucleus, the PR dimer binds to specific DNA sequences known as

Progesterone Response Elements (PREs) located in the promoter regions of target genes.

Gene Transcription: The PR-DNA complex recruits co-activators or co-repressors,

modulating the transcription of target genes. In the hypothalamus, this leads to a decrease in

the pulsatile release of Gonadotropin-Releasing Hormone (GnRH).

Pituitary Suppression: Reduced GnRH stimulation of the pituitary gland leads to decreased

secretion of Follicle-Stimulating Hormone (FSH) and Luteinizing Hormone (LH), which

prevents follicular development and the LH surge required for ovulation.[2]

Visualization: Progesterone Receptor Signaling
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Figure 3: Intracellular signaling pathway of oral progestins.
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Quantitative Data: Potency of Early Oral Progestins
The progestational activity of these new compounds was assessed using bioassays, most

notably the Clauberg test, which measures the progestin-induced proliferation of the uterine

endometrium in immature female rabbits primed with estrogen. The oral potency of these

synthetic progestins was dramatically higher than that of natural progesterone.

Table 1: Relative Oral Progestational Potency of Early Progestins

Compound
Year
Synthesized

Chemical
Class

Relative Oral
Potency (vs.
Progesterone
= <0.01)

Relative Oral
Potency (vs.
Norethindrone
= 1)

Progesterone - Pregnane Very Low (<1) ~0.002

Ethisterone 1938 Androstane Low (~10-20) ~0.1

Norethindrone 1951 Estrane High (~100-200) 1

Norethynodrel 1952 Estrane High (~50-100) ~0.5 - 1.0

Note: Relative potencies are approximate and can vary based on the specific bioassay used.

Data compiled from multiple sources indicating the general order of magnitude. Norethynodrel's

potency is often debated due to its partial metabolism to norethindrone and its inherent

estrogenicity, which can synergize its progestational effect.[4][6]

Early Clinical Development and Approval
With potent oral progestins now available, clinical trials began under the leadership of

endocrinologist Gregory Pincus and gynecologist John Rock.[2] Initial trials in the mid-1950s,

famously conducted in Puerto Rico, tested formulations of norethynodrel and norethindrone

(typically combined with an estrogen, mestranol, to improve cycle control).[7] These trials

demonstrated high efficacy in preventing pregnancy.

1957: The FDA approved Searle's Enovid (norethynodrel plus mestranol) for the treatment of

severe menstrual disorders.[7]
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1960: The FDA formally approved Enovid for use as an oral contraceptive, a landmark

decision that ushered in a new era of reproductive health.[7]

1962: Ortho-Novum, containing norethindrone, received FDA approval as an oral

contraceptive.[9]

Conclusion
The discovery and development of early oral progestins represent a triumph of synthetic

organic chemistry and a pivotal advancement in pharmacology. The journey from Russell

Marker's innovative use of plant-based precursors to the targeted synthesis of norethindrone

and norethynodrel by teams at Syntex and Searle laid the essential groundwork for modern

hormonal contraception. These foundational molecules not only provided a solution to the

challenge of oral progesterone delivery but also opened up new avenues of research in steroid

science that continue to evolve. This technical guide serves to document these critical early

achievements, providing a detailed resource on the chemical protocols, biological mechanisms,

and quantitative benchmarks that defined the dawn of the oral contraceptive era.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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